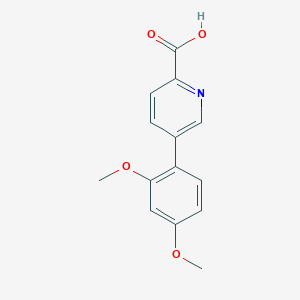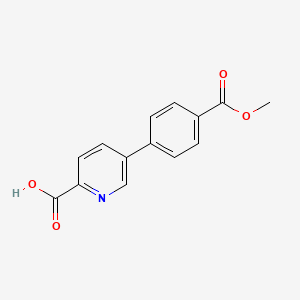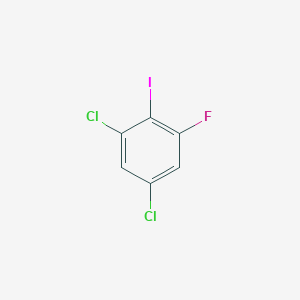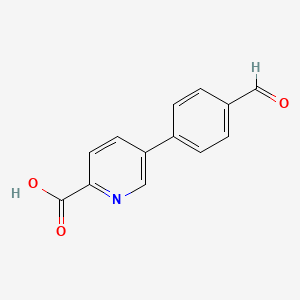
5-(o-Tolyl)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(o-Tolyl)picolinic acid: is an organic compound with the molecular formula C₁₃H₁₁NO₂ It is a derivative of picolinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by an o-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(o-Tolyl)picolinic acid typically involves the reaction of picolinic acid with o-tolyl derivatives under specific conditions. One common method involves the use of a multi-component reaction involving 2-oxopropanoic acid or ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and various aldehydes. This reaction is facilitated by a novel nanoporous heterogeneous catalyst, such as UiO-66 (Zr)-N(CH₂PO₃H₂)₂ .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar multi-component reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5-(o-Tolyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) is commonly used as an oxidizing agent.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: 5-(o-Tolyl)picolinic acid is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which can be studied for their catalytic and electronic properties .
Biology: In biological research, derivatives of picolinic acid, including this compound, are studied for their potential antiviral and antimicrobial properties. They have shown activity against enveloped viruses by inhibiting viral entry and fusion .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an immunomodulator and its ability to bind to zinc finger proteins, which are involved in viral replication and cellular functions .
Industry: In the industrial sector, this compound and its derivatives are explored for their use as herbicides. They exhibit herbicidal activity by inhibiting the growth of certain plant species .
Mecanismo De Acción
The mechanism of action of 5-(o-Tolyl)picolinic acid involves its interaction with specific molecular targets. As an antiviral agent, it inhibits the entry of enveloped viruses by targeting viral membrane integrity, preventing viral-cellular membrane fusion, and interfering with endocytic vesicle trafficking . Additionally, it binds to zinc finger proteins, altering their structure and function, which can disrupt viral replication and cellular homeostasis .
Comparación Con Compuestos Similares
Picolinic acid: A parent compound with similar coordination chemistry properties.
Nicotinic acid: An isomer with the carboxyl group at the 3-position.
Isonicotinic acid: An isomer with the carboxyl group at the 4-position.
Uniqueness: 5-(o-Tolyl)picolinic acid is unique due to the presence of the o-tolyl group, which imparts distinct chemical and biological properties. This substitution enhances its ability to form specific metal complexes and increases its potential as an antiviral and herbicidal agent compared to its parent compound and other isomers .
Propiedades
IUPAC Name |
5-(2-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-4-2-3-5-11(9)10-6-7-12(13(15)16)14-8-10/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNCQGKPHBZRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679297 |
Source


|
| Record name | 5-(2-Methylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225689-48-4 |
Source


|
| Record name | 5-(2-Methylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate](/img/structure/B6336825.png)
![ethyl 2-[3-(1H-indol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6336838.png)








![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B6336906.png)

